molecular formula C19H20N2O3 B6573165 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921999-15-7

2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6573165
CAS No.: 921999-15-7
M. Wt: 324.4 g/mol
InChI Key: QVUMRHNNRJMYOV-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound designed for research and development applications. This molecule features a tetrahydroquinolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active compounds . The structure integrates a benzamide group with an ethoxy substituent, which can be critical for target binding and optimizing physicochemical properties. Research Applications and Value: Compounds based on the dihydroquinolinone and tetrahydroquinoline scaffold are of significant interest in drug discovery. They are frequently explored as key intermediates or active scaffolds in the development of therapeutic agents for various diseases . Specifically, tetrahydroquinoline derivatives have been investigated as potential agonists for receptors like the 5-HT2C receptor, which is a target for conditions such as obesity and anxiety . Furthermore, related heterocyclic compounds are actively studied as modulators of nuclear receptors, including the Retinoic Acid Receptor-related Orphan Receptors (RORs), which are emerging targets for autoimmune diseases, metabolic disorders, and cancer . The specific substitution pattern on this compound suggests potential for interaction with such biological targets, making it a valuable candidate for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-ethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-24-17-7-5-4-6-15(17)19(23)20-14-9-10-16-13(12-14)8-11-18(22)21(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUMRHNNRJMYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S with a molecular weight of approximately 344.4 g/mol. The compound features an ethoxy group and a tetrahydroquinoline moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
LogP2.7258
Polar Surface Area45.871 Ų

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For example, derivatives of tetrahydroquinoline have shown significant activity against various cancer cell lines. The structure of these compounds often correlates with their potency in inhibiting cell proliferation.

Case Study: TTK Kinase Inhibition
A study focused on small-molecule inhibitors targeting the threonine tyrosine kinase (TTK), a critical component in cancer cell proliferation. Compounds with similar structural features to this compound exhibited potent anti-proliferative activity in vitro. The most effective inhibitors demonstrated IC50 values in the low micromolar range against aggressive cancer types such as triple-negative breast cancer .

The biological activity of this compound can be attributed to its ability to interfere with specific molecular targets involved in cell signaling pathways. The compound's interaction with TTK is particularly noteworthy; it disrupts normal spindle assembly checkpoint processes during mitosis, leading to apoptosis in rapidly dividing cells.

Structure–Activity Relationship (SAR)

Understanding the SAR of similar compounds can provide insights into optimizing the efficacy of this compound:

  • Tetrahydroquinoline Moiety : Modifications at various positions on the tetrahydroquinoline ring have been shown to enhance antiproliferative activity.
  • Substituents : The presence of electron-donating or withdrawing groups on the benzamide portion can significantly affect the compound's binding affinity and biological activity.
  • Ethoxy Group : This group may enhance solubility and bioavailability.

Research Findings

Recent research has focused on synthesizing and testing various derivatives of this compound:

  • Synthesis : New synthetic routes have been developed to create analogs with improved potency and selectivity.
  • In Vitro Studies : Testing against multiple cancer cell lines has demonstrated that certain analogs exhibit enhanced antiproliferative effects compared to the parent compound.
  • In Vivo Studies : Preliminary animal studies indicate promising results for tumor reduction without significant toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism: Ortho vs. Para Ethoxy

The positional isomer 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (BI98583, CAS 921913-97-5) differs solely in the ethoxy group’s placement (para vs. ortho). This minor structural variation significantly impacts physicochemical properties:

  • Molecular Weight : 324.37 g/mol (BI98583) vs. 324.37 g/mol (target compound; identical due to same formula).
  • Solubility : The para-substituted BI98583 may exhibit higher solubility in polar solvents due to reduced steric hindrance compared to the ortho-substituted target compound .
Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol)
2-ethoxy isomer (target) Not provided Ortho C₁₉H₂₀N₂O₃ 324.37
4-ethoxy isomer (BI98583) 921913-97-5 Para C₁₉H₂₀N₂O₃ 324.37

Functional Group Modifications: Thiophene vs. Benzamide

Key differences include:

  • Bioactivity: The thiophene derivative demonstrated chiral-dependent activity, with the (S)-enantiomer showing distinct NMR shifts (δ 8.02–7.99 ppm for aromatic protons) and optical rotation ([α]²⁵₅₈₉ = −18.0°).
  • Molecular Weight : 369.2 g/mol (vs. 324.37 g/mol for the target), attributed to the pyrrolidinyl-ethyl side chain and thiophene group .

Substituent Complexity: Dimethoxy and Pyrrolidine Moieties

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 921998-46-1) introduces two methoxy groups at the benzamide’s 2- and 6-positions, increasing steric bulk and polarity.

  • Molecular Weight : 354.4 g/mol, higher than the target compound due to additional methoxy groups.
  • Synthetic Challenges: The dimethoxy substitution may complicate synthesis and purification compared to the mono-ethoxy target compound .
  • Molecular Weight : 407.5 g/mol (vs. 324.37 g/mol for the target).
  • Bioavailability : The pyrrolidine moiety may improve membrane permeability due to its ionizable nitrogen .

Chiral Specificity

The thiophene-2-carboximidamide derivative (S)-35 highlights the importance of stereochemistry. The (S)-enantiomer’s optical rotation and NMR profile suggest distinct conformational preferences, which could translate to differential binding affinities in chiral environments (e.g., enzyme active sites) .

Q & A

Q. What computational tools predict off-target interactions?

  • Approaches :
  • Similarity ensemble approach (SEA) to identify related targets.
  • Molecular dynamics (GROMACS) to assess binding persistence (>50 ns simulations).
  • Databases : PubChem BioActivity data for structural analogs .

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